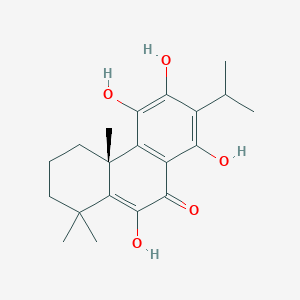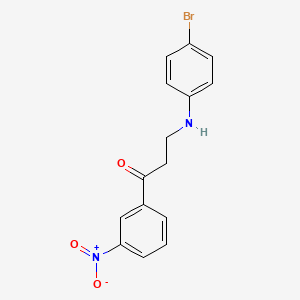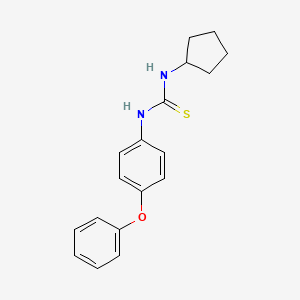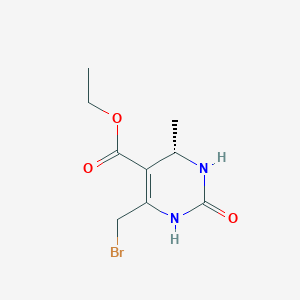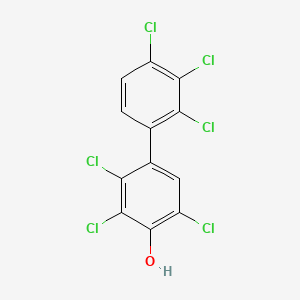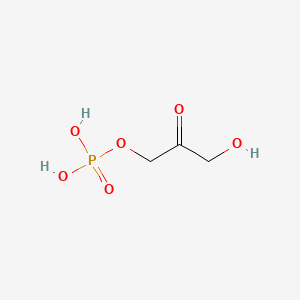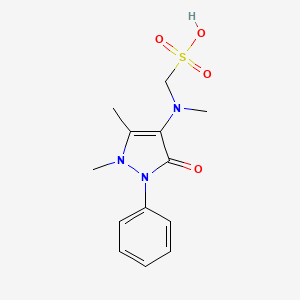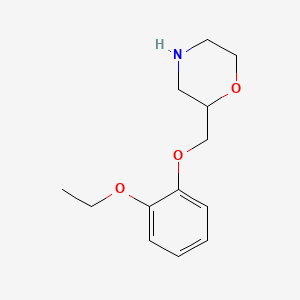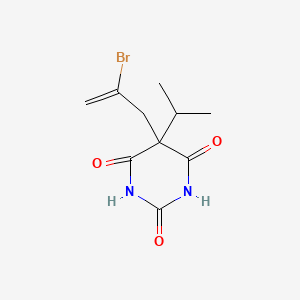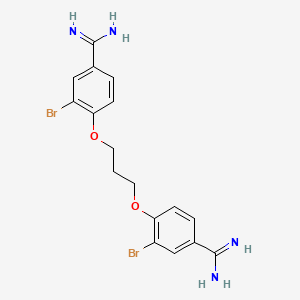
8-Chloro-tetrahydroisoquinoline-7-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-tetrahydroisoquinoline-7-sulfonamide is a chemical compound with the molecular formula C9H11ClN2O2S. It is a derivative of tetrahydroisoquinoline, which is a bicyclic compound consisting of a benzene ring fused to a piperidine ring. The presence of a chlorine atom at the 8th position and a sulfonamide group at the 7th position makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
The synthesis of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with tetrahydroisoquinoline as the starting material.
Chlorination: The 8th position of the tetrahydroisoquinoline ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated intermediate is then reacted with a sulfonamide derivative, such as sulfonyl chloride, under basic conditions to introduce the sulfonamide group at the 7th position.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
8-Chloro-tetrahydroisoquinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Chloro-tetrahydroisoquinoline-7-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of 8-Chloro-tetrahydroisoquinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom may also contribute to binding affinity through hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .
類似化合物との比較
8-Chloro-tetrahydroisoquinoline-7-sulfonamide can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: Lacks the chlorine and sulfonamide groups, making it less reactive and less biologically active.
8-Chloro-tetrahydroisoquinoline: Contains the chlorine atom but lacks the sulfonamide group, resulting in different chemical and biological properties.
Tetrahydroisoquinoline-7-sulfonamide: Contains the sulfonamide group but lacks the chlorine atom, leading to variations in reactivity and biological activity.
The presence of both the chlorine and sulfonamide groups in this compound makes it unique and valuable for various research applications.
特性
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-7-5-12-4-3-6(7)1-2-8(9)15(11,13)14/h1-2,12H,3-5H2,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUSRHFVPLVPCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230911 |
Source


|
| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81134-73-8 |
Source


|
| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081134738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-tetrahydroisoquinoline-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
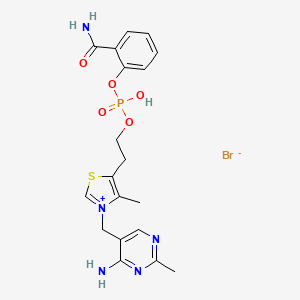

![3-Methyl-5-propylfuro[3,2-g]chromen-7-one](/img/structure/B1201342.png)
